molecular formula C15H14O3 B140485 4-Benzyloxy-3-methoxybenzaldehyde CAS No. 2426-87-1

4-Benzyloxy-3-methoxybenzaldehyde

Cat. No.: B140485
CAS No.: 2426-87-1
M. Wt: 242.27 g/mol
InChI Key: JSHLOPGSDZTEGQ-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxybenzaldehyde, also known as O-Benzylvanillin or Vanillin benzyl ether, is an organic compound with the molecular formula C15H14O3. It is a derivative of vanillin, where the hydroxyl group is replaced by a benzyloxy group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxy-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of vanillin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like N,N-Dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzyloxy-3-methoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: It is used in the production of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxybenzaldehyde depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The parent compound of 4-Benzyloxy-3-methoxybenzaldehyde, differing by the presence of a hydroxyl group instead of a benzyloxy group.

    4-Hydroxy-3-methoxybenzaldehyde: Another derivative of vanillin with a hydroxyl group.

    4-Benzyloxybenzaldehyde: Similar structure but lacks the methoxy group

Uniqueness: this compound is unique due to its combination of benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

3-methoxy-4-phenylmethoxybenzaldehyde
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InChI

InChI=1S/C15H14O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHLOPGSDZTEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O3
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DSSTOX Substance ID

DTXSID80178958
Record name Benzylvanillin
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Molecular Weight

242.27 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Benzyloxy-3-methoxybenzaldehyde
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CAS No.

2426-87-1
Record name 4-(Benzyloxy)-3-methoxybenzaldehyde
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Record name 4-benzyloxy-3-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

In a manner substantially analogous to that described in Example 1, Steps A-C, but substituting for 3-benzyloxy-4-methoxybenzaldehyde used therein, an equimolar amount of 3-methoxy-4-benzyloxybenzaldehyde, there is prepared 2,4-diamino-5-(3'-methoxy-4'-hydroxybenzyl)pyrimidine hydrochloride.
Name
2,4-diamino-5-(3'-methoxy-4'-hydroxybenzyl)pyrimidine hydrochloride
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

76 g (0.5 mol) of 3-methoxy-4-hydroxybenzaldehyde were placed in a four-necked flask together with 228 g of dimethylformamide and 82.8 g (0.6 mol) of potassium carbonate. 66.4 g (0.525 mol) of benzyl chloride was added dropwise at a temperature of 60° C. for one hour. After the addition, the mixture was stirred at a temperature of 60° C. for five hours. The resulting reaction mixture was washed with 190 g of toluene and 330 g of water. 270 g of the solvent were removed by distillation under reduced pressure of 70 mmHg and then 265 g of n-heptane and 80 g of toluene were added to the distillation residue and the separated crystals were collected by filtration to provide 102.6 g of 3-methoxy-4-benzyloxybenzaldehyde as white crystals in a yield of 84.8%.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
solvent
Reaction Step One
Quantity
66.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydroxide (2.4 g) is dissolved in water (50 mL) by stirring. Vanillin (7.60 g, 0.05 mol) and α-chloro-toluene (7.60 g, 0.06 mol) are added and the reaction mixture is heated at reflux with stirring for 16 hours. The product is extracted from the aqueous mixture using methylene chloride (10 mL). When the solvent is removed under vacuum an oil results which crystallizes when treated with isopropyl alcohol and stirred. Mass spectrometry supports the following structure: ##STR17##
Quantity
2.4 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
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Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Benzyl bromide (1.2 mL, 9.9 mmol) was added to a suspension of vanillin (1.0 g, 6.6 mmol) and potassium carbonate (2.7 g, 20 mmol) in acetone (10 mL) and treated according to Procedure 3. The crude product was recrystallised from EtOH to give 4-benzyloxy-3-methoxybenzaldehyde (1.0 g, 64%) as a colourless crystalline solid; mp 61-62° C.; δH (400 MHz, CDCl3) 3.95 (s, 3H, OCH3), 5.25 (s, 2H, OCH2), 6.99 (d, J5,6=8.0 Hz, 1H, H5), 7.32-7.45 (m, 7H, H2, H6, Ph), 9.84 (s, 1H, CHO); δC (100 MHz, CDCl3) 56.1, 70.8 109.3, 112.4, 126.6 127.2, 128.2, 128.7, 130.3, 136.0, 150.1, 153.6, 190.9; vmax 988, 1133, 1259, 1505, 1583, 1672 cm−1.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
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Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (100.0 g, 0.657 mole), benzyl bromide (112.4 g, 0.657 mole), and potassium carbonate (90.8 g, 0.657 mole) was heated overnight at reflux in 600 ml of dry acetonitrile (dried over 4A molecular sieves). The reaction mixture was stripped to dryness on a rotary evaporator. A white solid was obtained which was recrystallized form ethanol and dried in vacuo overnight at 80° C., to give 147.45 g (92.6% yield) of white crystalline product, mp 58°-63° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
112.4 g
Type
reactant
Reaction Step One
Quantity
90.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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